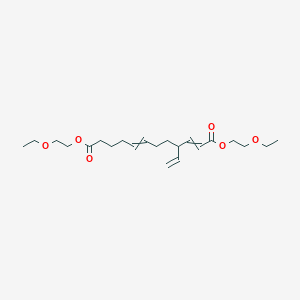
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves multiple steps, including the esterification of 2,7-dodecadienedioic acid with 2-ethoxyethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves its interaction with specific molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Bis(2-ethoxyethyl) ether: Known for its use as a solvent and in organic synthesis.
Diethylene glycol diethyl ether: Used as a solvent and in the production of various chemicals.
Uniqueness: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
64465-48-1 |
|---|---|
Fórmula molecular |
C22H36O6 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate |
InChI |
InChI=1S/C22H36O6/c1-4-20(14-15-22(24)28-19-17-26-6-3)12-10-8-7-9-11-13-21(23)27-18-16-25-5-2/h4,7-8,14-15,20H,1,5-6,9-13,16-19H2,2-3H3 |
Clave InChI |
ACUUUONSRQBRGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)CCCC=CCCC(C=C)C=CC(=O)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


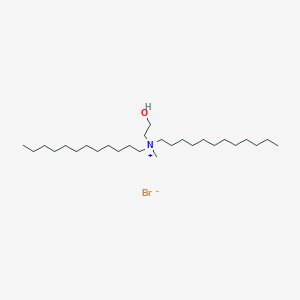

![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
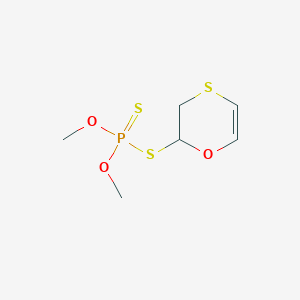
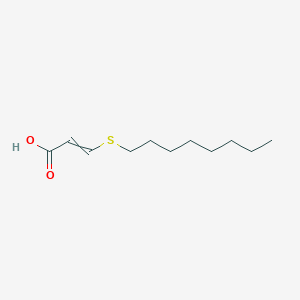
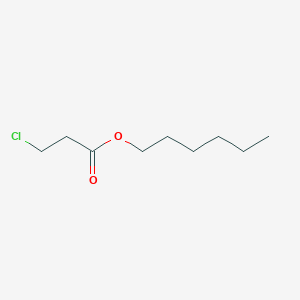
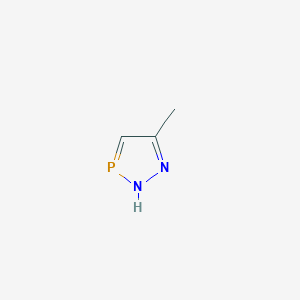
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
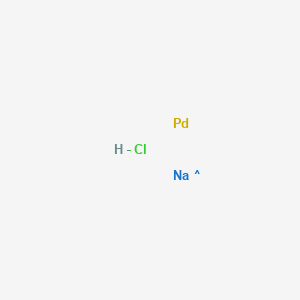

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
